molecular formula C22H18N4O4S B11332963 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B11332963
M. Wt: 434.5 g/mol
InChI Key: VYFAVKYYZRUCEG-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound that features a pyridine ring substituted with cyano and methylphenyl groups, a sulfanyl linkage, and an acetamide moiety attached to a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methylbenzaldehyde, malononitrile, and ammonium acetate under reflux conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with the pyridine intermediate.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-pyridine intermediate with 4-methoxy-2-nitroaniline in the presence of acetic anhydride and a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The cyano and nitro groups could play a role in binding to active sites, while the sulfanyl group might be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both cyano and nitro groups provides multiple sites for chemical modifications, enhancing its versatility in various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H18N4O4S

Molecular Weight

434.5 g/mol

IUPAC Name

2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C22H18N4O4S/c1-14-3-5-15(6-4-14)18-9-7-16(12-23)22(25-18)31-13-21(27)24-19-10-8-17(30-2)11-20(19)26(28)29/h3-11H,13H2,1-2H3,(H,24,27)

InChI Key

VYFAVKYYZRUCEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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